5-(4-Fluoropiperidin-4-yl)pyrimidine
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Overview
Description
5-(4-Fluoropiperidin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H12FN3 It is a heterocyclic compound containing both a pyrimidine ring and a piperidine ring with a fluorine atom attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropiperidin-4-yl)pyrimidine typically involves the reaction of 4-fluoropiperidine with a pyrimidine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the fluorine atom on the piperidine ring is introduced via a fluorinating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoropiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the reagents and conditions used .
Scientific Research Applications
5-(4-Fluoropiperidin-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein kinases, which are essential for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share a similar piperidine ring structure.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil have similar pyrimidine ring structures.
Uniqueness
5-(4-Fluoropiperidin-4-yl)pyrimidine is unique due to the presence of both a fluorinated piperidine ring and a pyrimidine ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C9H12FN3 |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-(4-fluoropiperidin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H12FN3/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8/h5-7,11H,1-4H2 |
InChI Key |
PRMJQAWUUQVORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)F |
Origin of Product |
United States |
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